molecular formula C22H24N8O3 B11669955 (4,6-dipyrrolidino-s-triazin-2-yl)-[(E)-[5-(4-nitrophenyl)-2-furyl]methyleneamino]amine

(4,6-dipyrrolidino-s-triazin-2-yl)-[(E)-[5-(4-nitrophenyl)-2-furyl]methyleneamino]amine

Cat. No.: B11669955
M. Wt: 448.5 g/mol
InChI Key: HJHIUBHFDCXZBJ-HZHRSRAPSA-N
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Description

2-[(2E)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that features a combination of furan, nitrophenyl, hydrazine, pyrrolidine, and triazine moieties

Preparation Methods

The synthesis of 2-[(2E)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.

    Condensation with hydrazine: The furan derivative is then condensed with hydrazine to form the hydrazone intermediate.

    Formation of the triazine ring: This is typically achieved through cyclization reactions involving appropriate triazine precursors.

    Introduction of pyrrolidine groups: The final step involves the functionalization of the triazine ring with pyrrolidine groups, which can be done using nucleophilic substitution reactions.

Chemical Reactions Analysis

2-[(2E)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Condensation: The hydrazine moiety allows for condensation reactions with carbonyl compounds, forming hydrazones or hydrazides.

Scientific Research Applications

2-[(2E)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: The compound may affect signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

2-[(2E)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2-[(2E)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-1-YL)-1,3,5-TRIAZINE and 2-[(2E)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE share structural similarities but differ in the substituents on the triazine ring.

    Uniqueness: The presence of pyrrolidine groups in the compound provides unique steric and electronic properties, which can influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H24N8O3

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H24N8O3/c31-30(32)17-7-5-16(6-8-17)19-10-9-18(33-19)15-23-27-20-24-21(28-11-1-2-12-28)26-22(25-20)29-13-3-4-14-29/h5-10,15H,1-4,11-14H2,(H,24,25,26,27)/b23-15+

InChI Key

HJHIUBHFDCXZBJ-HZHRSRAPSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])N5CCCC5

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])N5CCCC5

Origin of Product

United States

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